9-(8-azabicyclo[3.2.1]octan-3-ylidene)-N,N-diethylxanthene-3-carboxamide
Overview
Description
JNJ-20788560 is a delta opioid agonist analgesics, exhibited high DOR affinity, with K(i) values of 1.7 and 2.0nM, respectively. It is selective for DOR over the mu opioid receptor (MOPr or MOR), with 596- and 122-fold selectivity, respectively.
Scientific Research Applications
Chemical Synthesis
The compound is utilized in the synthesis of constrained amino acids, particularly 6-amino-3-azabicyclo[3.2.1]octane-6-carboxylic acids. These amino acids are optically pure and characterized by alpha,alpha-disubstitution, providing valuable insights into stereochemical constraints in chemical synthesis (Caputo et al., 2006).
Antibacterial Research
It plays a role in developing quinolone and naphthyridine antibacterial agents. These agents, featuring 3-amino-8-azabicyclo[3.2.1]octanes, show significant in vitro and in vivo antibacterial activity against various Gram-negative and Gram-positive organisms, including activity against bacterial DNA gyrase (Kiely et al., 1991).
Neurochemistry Research
The compound is involved in neurochemical research, particularly studying the dopaminergic pathway. For example, a related compound, 2,3,4-trimethoxy-N'-(8-metyl-8-azabicyclo[3.2.1.] octan-3-ylidene) benzohydrazide hydrochloride, has been investigated for its effects on monoamines and their metabolites in brain structures, implicating the dopaminergic pathway in its mechanism of action (Naplekova et al., 2017).
Structural and Conformational Studies
This compound is significant in the structural and conformational study of related esters and derivatives. Research into these derivatives' IR, NMR spectroscopy, and X-ray diffraction has provided insights into their preferred conformations and stereoelectronic effects, contributing to a deeper understanding of molecular structure (Diez et al., 1991).
Properties
CAS No. |
825649-28-3 |
---|---|
Molecular Formula |
C25H28N2O2 |
Molecular Weight |
388.5 |
IUPAC Name |
9-(8-azabicyclo[3.2.1]octan-3-ylidene)-N,N-diethylxanthene-3-carboxamide |
InChI |
InChI=1S/C25H28N2O2/c1-3-27(4-2)25(28)16-9-12-21-23(15-16)29-22-8-6-5-7-20(22)24(21)17-13-18-10-11-19(14-17)26-18/h5-9,12,15,18-19,26H,3-4,10-11,13-14H2,1-2H3 |
InChI Key |
MISSUZBVOCUXTG-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)C1=CC2=C(C=C1)C(=C3CC4CCC(C3)N4)C5=CC=CC=C5O2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
JNJ-20788560; JNJ 20788560; JNJ20788560. |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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